molecular formula C10H19BF3K B13496337 Potassium (dec-9-en-1-yl)trifluoroboranuide

Potassium (dec-9-en-1-yl)trifluoroboranuide

Cat. No.: B13496337
M. Wt: 246.16 g/mol
InChI Key: NDDJNYHNMKJNEW-UHFFFAOYSA-N
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Description

Potassium (dec-9-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C10H19BF3K It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (dec-9-en-1-yl)trifluoroboranuide typically involves the reaction of dec-9-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C10H19B(OH)2+KHF2C10H19BF3K+H2O\text{C10H19B(OH)2} + \text{KHF2} \rightarrow \text{C10H19BF3K} + \text{H2O} C10H19B(OH)2+KHF2→C10H19BF3K+H2O

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium (dec-9-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an aqueous or mixed solvent system.

Major Products

    Substitution Reactions: The major products are the substituted organoboron compounds.

    Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the nature of the reactants.

Scientific Research Applications

Potassium (dec-9-en-1-yl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of potassium (dec-9-en-1-yl)trifluoroboranuide in chemical reactions involves the activation of the boron center. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (9H-fluoren-3-yl)trifluoroboranuide
  • Potassium (cyclopent-1-en-1-yl)trifluoroboranuide
  • Potassium 4-bromophenyltrifluoroborate

Uniqueness

Potassium (dec-9-en-1-yl)trifluoroboranuide is unique due to its long alkyl chain with a terminal double bond, which provides additional reactivity and versatility in chemical reactions. This distinguishes it from other organotrifluoroborates that may have different alkyl or aryl groups.

Properties

Molecular Formula

C10H19BF3K

Molecular Weight

246.16 g/mol

IUPAC Name

potassium;dec-9-enyl(trifluoro)boranuide

InChI

InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2H,1,3-10H2;/q-1;+1

InChI Key

NDDJNYHNMKJNEW-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCCCCCC=C)(F)(F)F.[K+]

Origin of Product

United States

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